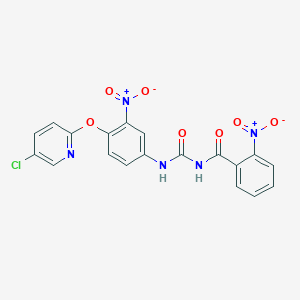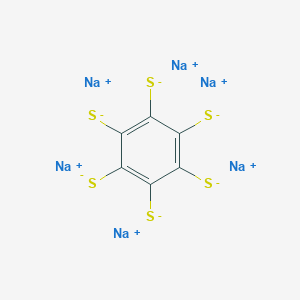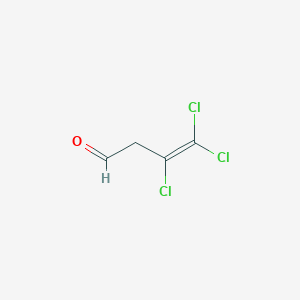
3,4,4-Trichloro-3-butenal
Descripción general
Descripción
3,4,4-Trichloro-3-butenal is a chemical compound with the molecular formula C4H3Cl3O and a molecular weight of 173.42 g/mol . It is often used in various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of 3,4,4-Trichloro-3-butenal involves several steps. One method involves the condensation of α,β-unsaturated ketones with acetyl acetate, cyanoacetate, and malononitrile . This process leads to the formation of 2,3,4,6-substituted 4Н-pyran derivatives . Another method involves the reaction of 3,4,4-trichloro-3-butenomorpholide and tert-butyl 3,4,4-trichloro-3-butenoate, which results in nucleophilic substitution of the internal chlorine atom with the morpholine residue, accompanied by prototropic allyl rearrangement .Molecular Structure Analysis
The molecular structure of 3,4,4-Trichloro-3-butenal consists of four carbon atoms, three hydrogen atoms, three chlorine atoms, and one oxygen atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
3,4,4-Trichloro-3-butenal is known to participate in various chemical reactions. For instance, it can undergo bimolecular condensation to form 2,3,4,6-substituted 4Н-pyrans . It can also react with terpenols, sterols, and plant phenols to form esters .Aplicaciones Científicas De Investigación
It is used for preparing functionally substituted amides and esters, which is crucial in the synthesis of complex organic compounds (Petkevich et al., 2004).
It plays a role in the synthesis of polyfunctional derivatives like 3,3,4,4,4-pentachlorobutanoic, 3,4,4,4-tetrachloro-2-butenoic, and 2,3,4,4-tetrahydrochlorobutanoic acids (Potkin et al., 2002).
Derivatives of 3,4,4-trichloro-3-butenal are used for the regiospecific preparation of azoles in cyclocondensation with hydroxylamine and hydrazines (Martins et al., 2003).
It can be transformed into butadiynes, which react differently with electrophiles and lead to products with one intact aminoacetylene unit (Feustel & Himbert, 1983).
3,4,4-Trichloro-3-butenal has potential as a herbicide due to its trichlorovinyl group, indicating its use in agricultural chemistry (Nikishin et al., 1966).
It reacts with amines to form certain butenone derivatives, contributing to the study of organic reactions (Potkin et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
3,4,4-trichlorobut-3-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O/c5-3(1-2-8)4(6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVCLOCRWBFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338933 | |
| Record name | 3,4,4-Trichloro-3-butenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trichloro-3-butenal | |
CAS RN |
108562-62-5 | |
| Record name | 3,4,4-Trichloro-3-butenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
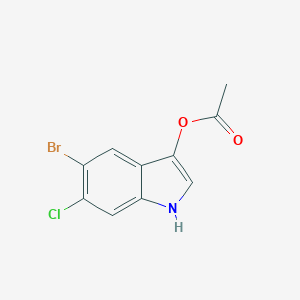
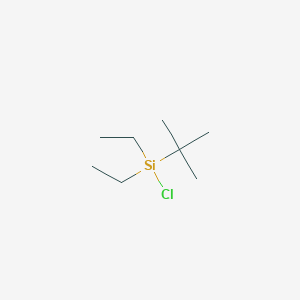
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
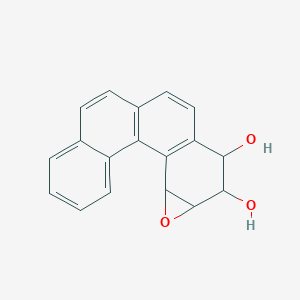

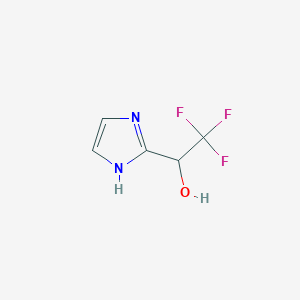

![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
